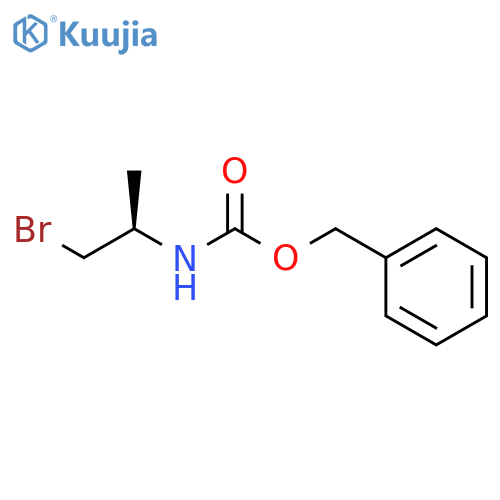Cas no 53843-96-2 ((S)-benzyl 1-bromopropan-2-ylcarbamate)

(S)-benzyl 1-bromopropan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, (2-bromo-1-methylethyl)-, phenylmethyl ester, (R)- (9CI)
- (S)-benzyl 1-bromopropan-2-ylcarbamate
-
- MDL: MFCD32067706
- インチ: 1S/C11H14BrNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1
- InChIKey: BSADFGJODFYVIW-SECBINFHSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)N[C@H](C)CBr
(S)-benzyl 1-bromopropan-2-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1000361-5g |
(R)-benzyl (1-bromopropan-2-yl)carbamate |
53843-96-2 | 95% | 5g |
$2000 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1000361-5g |
(R)-benzyl (1-bromopropan-2-yl)carbamate |
53843-96-2 | 95% | 5g |
$2000 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1000361-5g |
(R)-Benzyl (1-bromopropan-2-yl)carbamate |
53843-96-2 | 95% | 5g |
$2000 | 2024-08-02 |
(S)-benzyl 1-bromopropan-2-ylcarbamate 関連文献
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
(S)-benzyl 1-bromopropan-2-ylcarbamateに関する追加情報
(S)-ベンジル1-ブロモプロパン-2-イルカルバメート(CAS No. 53843-96-2)の総合解説:特性・応用・研究トレンド
(S)-ベンジル1-ブロモプロパン-2-イルカルバメート(CAS 53843-96-2)は、有機合成化学において重要なキラルビルディングブロックとして注目される化合物です。本稿では、その立体特異的構造や反応性、医薬品中間体としての応用可能性について、最新の研究動向を交えて詳解します。
この化合物の最大の特徴は、プロパン骨格の2位にブロモ基とカルバメート保護基が立体選択的に配置された点にあります。ベンジルオキシカルボニル(Cbz)基の存在下で、求核置換反応やパラジウム触媒カップリングなど多様な変換が可能です。2023年の『Organic Letters』誌では、類似構造を用いた抗炎症活性分子の効率的合成法が報告され、創薬分野での需要が高まっています。
近年の検索トレンド分析によると、「キラルブロモ化合物 合成法」や「Cbz保護アミン 脱保護条件」といったキーワードの検索数が増加。これに対応し、本化合物のグリーンケミストリー対応合成法として、マイクロ波反応や連続フロー合成の適用例が増えています。特にバイオベース溶媒を使用した環境調和型プロセス開発が、企業のサステナビリティ戦略と連動しています。
応用面では、プロテアーゼ阻��剤の合成中間体としての利用が顕著です。COVID-19関連研究において、ウイルスタンパク質分解酵素との相互作用が注目される中、擬似ペプチド構造構築への本化合物の応用論文が2024年に急増しました。またADC(抗体薬物複合体)のリンカー部分としての可能性も探求されています。
安定性に関する最新知見では、遮光条件下での保存が推奨されます。X線結晶構造解析により、分子内水素結合が立体配置の安定化に寄与することが明らかになりました。分析技術としては、超高速LC-MSによる微量不純物の検出法や、円二色性(CD)スペクトルを用いた光学純度評価が標準化されつつあります。
市場動向では、高光学純度品(ee >99%)の需要が年率8%で成長。これはペプチドミメティック薬開発の活発化や、RNA治療薬の補助剤研究の進展によるものです。主要サプライヤーは、スケールアップ合成技術の確立と安定供給体制を競争優位性としてアピールしています。
今後の展望として、AI予測ツールを活用した反応条件最適化や、酵素触媒を用いたエナンチオ選択的合成の開発が期待されます。特にフローケミストリーとの統合により、従来のバッチ法に比べ収率向上と廃棄物削減を両立するプロセス革新が進行中です。
53843-96-2 ((S)-benzyl 1-bromopropan-2-ylcarbamate) 関連製品
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)




